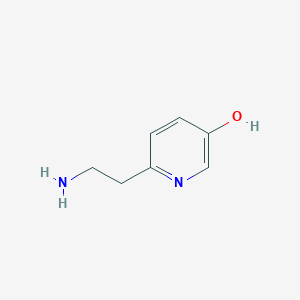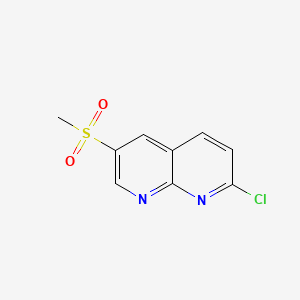
2-Chloro-6-methanesulfonyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methanesulfonyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of a chlorine atom at the second position and a methanesulfonyl group at the sixth position of the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine typically involves the introduction of the chloro and methanesulfonyl groups onto the naphthyridine core. One common method is the chlorination of 6-methanesulfonyl-1,8-naphthyridine using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methanesulfonyl-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
Nucleophilic substitution: Substituted naphthyridines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling reactions: Biaryl naphthyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-methanesulfonyl-1,8-naphthyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical biology: It is employed in the design of molecular probes and sensors for biological studies.
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methanesulfonyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
2-Chloro-6-methanesulfonyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Chloro-1,8-naphthyridine: Lacks the methanesulfonyl group, which may result in different reactivity and biological activity.
6-Methanesulfonyl-1,8-naphthyridine: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Bromo-6-methanesulfonyl-1,8-naphthyridine: The bromine atom may confer different reactivity compared to the chlorine atom.
Propiedades
Número CAS |
2803862-84-0 |
|---|---|
Fórmula molecular |
C9H7ClN2O2S |
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
2-chloro-6-methylsulfonyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)7-4-6-2-3-8(10)12-9(6)11-5-7/h2-5H,1H3 |
Clave InChI |
UOZASCLREJZTBB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


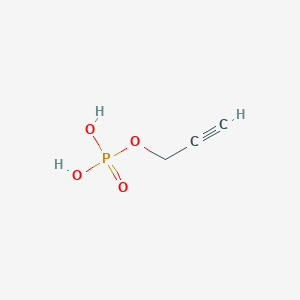
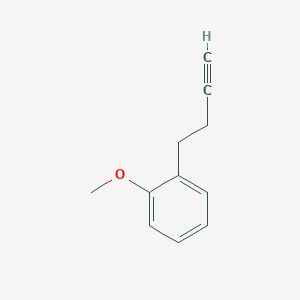
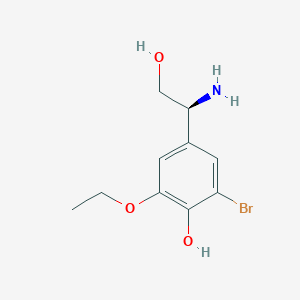
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
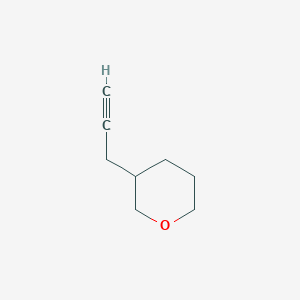
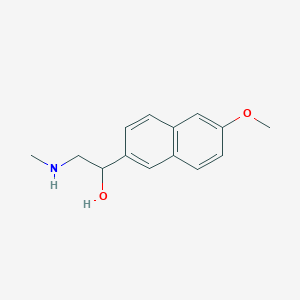
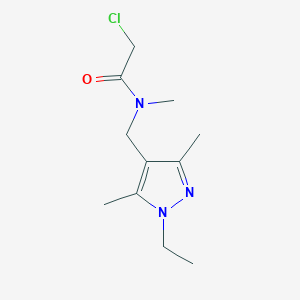
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

